

Application Notes and Protocols: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate in Organic Synthesis

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Compound of Interest		
	Diethyl (N-methoxy-N-	
Compound Name:	methylcarbamoylmethyl)phosphon	
	ate	
Cat. No.:	B053136	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and protocols for the use of **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate**. This reagent is a versatile tool in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β -unsaturated Weinreb amides, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Overview of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[1] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification.[1] When using **Diethyl (N-methoxy-N-**

methylcarbamoylmethyl)phosphonate, the reaction yields an α,β -unsaturated Weinreb amide. These amides are particularly useful as they can be converted to ketones by reaction



with organometallic reagents or reduced to aldehydes, preventing over-reduction to alcohols.[2]

Reaction Mechanism

The reaction proceeds through the following key steps:

- Deprotonation: A base is used to deprotonate the phosphonate at the α-carbon, forming a phosphonate carbanion (enolate).
- Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.
- Intermediate Formation: This addition forms a tetrahedral intermediate which then rearranges to form an oxaphosphetane intermediate.
- Elimination: The oxaphosphetane collapses to form the alkene and a dialkylphosphate salt.

The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the reaction conditions, including the nature of the base, cation, and solvent, as well as the steric hindrance of the reactants.[2][4]

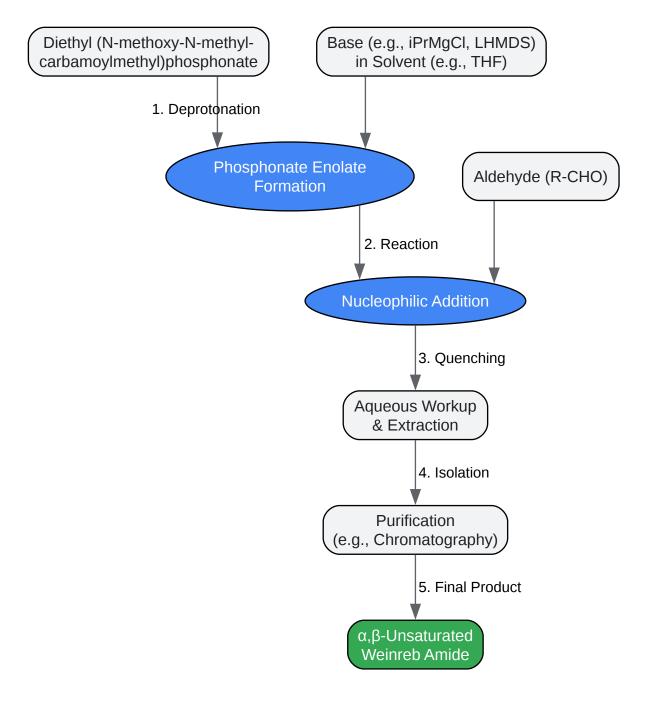
Synthesis of α , β -Unsaturated Weinreb Amides

The reaction of **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate** with aldehydes is a reliable method for the synthesis of α,β -unsaturated Weinreb amides. The (E)-isomer is predominantly formed under various conditions.[2][3][5]

General Experimental Workflow

The general workflow for the Horner-Wadsworth-Emmons reaction using **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate** is depicted below.





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Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Effect of Reaction Conditions on Yield and (E)-Selectivity

The choice of base and cation significantly influences the yield and stereoselectivity of the HWE reaction. Below is a summary of results from the reaction of **Diethyl (N-methoxy-N-**



methylcarbamoylmethyl)phosphonate with 3-phenylpropanal under various conditions.[4]

Entry	Base	Cation	Solvent	Temperat ure (°C)	Yield (%)	(E/Z) Ratio
1	n-BuLi	Li+	THF	-78 to rt	95	91:9
2	LHMDS	Li+	THF	-78 to rt	98	93:7
3	NaHMDS	Na+	THF	-78 to rt	99	>99:1
4	KHMDS	K+	THF	-78 to rt	99	96:4
5	i-PrMgCl	Mg ²⁺	THF	0 to rt	98	>99:1
6	i-PrMgBr	Mg ²⁺	THF	0 to rt	96	>99:1

Data sourced from a study by Murata et al.[2][4]

As the data indicates, using NaHMDS or a Grignard reagent like i-PrMgCl leads to excellent (E)-selectivity.[4] The magnesium phosphonoenolate generated from iPrMgCl has been found to be isolable and stable for over six months, offering a convenient alternative to in situ generation.[5]

Protocol 1: (E)-Selective HWE Reaction using i-PrMgCl

This protocol is optimized for high (E)-selectivity.[2][3][5]

Materials:

- Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
- Aldehyde
- Isopropylmagnesium chloride (i-PrMgCl) in THF
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution



- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Argon or Nitrogen atmosphere

Procedure:

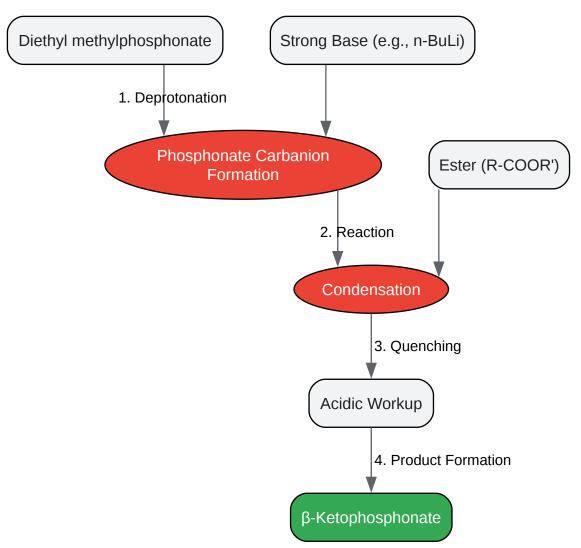
- To a solution of **Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate** (1.2 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add i-PrMgCl (1.1 equivalents) dropwise.
- Stir the resulting mixture at 0 °C for 30 minutes to generate the magnesium enolate.
- Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the pure α,β -unsaturated Weinreb amide.

Synthesis of β-Ketophosphonates



Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate can also be a precursor for the synthesis of β -ketophosphonates, which are important intermediates in various organic transformations.[6][7] The general strategy involves the reaction of the phosphonate carbanion with an ester.

General Reaction Scheme for β-Ketophosphonate Synthesis



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Caption: Synthesis of β -ketophosphonates from esters.



Protocol 2: General Procedure for the Preparation of β -Ketophosphonates

This protocol is a general method for the condensation of esters and phosphonates.[7]

Materials:

- Dimethyl methylphosphonate or Diethyl ethylphosphonate
- Ester
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon or Nitrogen atmosphere

Procedure:

- To a solution of the phosphonate (2.0 equivalents) in anhydrous THF (0.5 M) under an inert atmosphere at -78 °C, add n-BuLi (2.0 equivalents) dropwise.
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of the ester (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.



- Quench the reaction at 0 °C by the addition of 1 M HCl until the pH is acidic.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the β-ketophosphonate.

Applications in Complex Molecule Synthesis

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate and the resulting α , β -unsaturated Weinreb amides are valuable building blocks in the synthesis of various complex molecules, including:

- Antitumor agents: Used in the preparation of bryostatin analogs.[8][9]
- Natural products: Employed in the asymmetric synthesis of pinnatoxins A and G and (+)-polyrhacitide A.[9]
- Prostaglandin analogues: The related β-ketophosphonates are key intermediates for obtaining new prostaglandin analogues.

The robustness and scalability of the HWE reaction with this reagent make it a powerful tool for drug development professionals.[5]

Safety Information

- Hazard Codes: Xi (Irritant)
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)
- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
- Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[10]



• Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

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